molecular formula C8H5BrClN B13934837 2-Bromo-4-chloro-5-methylbenzonitrile

2-Bromo-4-chloro-5-methylbenzonitrile

Cat. No.: B13934837
M. Wt: 230.49 g/mol
InChI Key: YUTNGFRQJHIAGP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-methylbenzonitrile typically involves the bromination and chlorination of 4-methylbenzonitrile. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperature and solvent to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-methylbenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzonitrile: Similar structure but lacks the chlorine substituent.

    2-Bromo-5-chloro-4-methylbenzonitrile: Similar structure but with different substitution pattern.

    4-Chloro-2-methylbenzonitrile: Similar structure but lacks the bromine substituent

Uniqueness

2-Bromo-4-chloro-5-methylbenzonitrile is unique due to the specific combination of bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

2-bromo-4-chloro-5-methylbenzonitrile

InChI

InChI=1S/C8H5BrClN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3

InChI Key

YUTNGFRQJHIAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)C#N

Origin of Product

United States

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